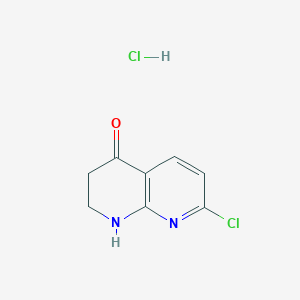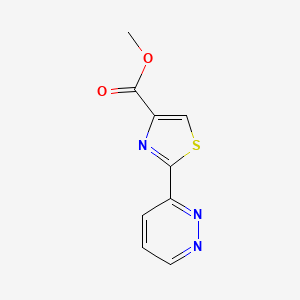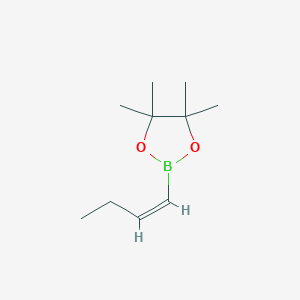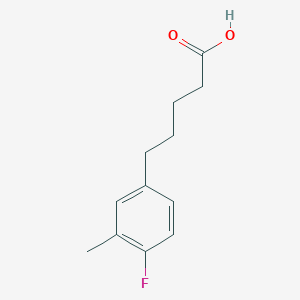
3-(Methylsulfonyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfonyl)isonicotinic acid is an organic compound that belongs to the class of sulfonyl-substituted isonicotinic acids It is characterized by the presence of a methylsulfonyl group attached to the third position of the isonicotinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)isonicotinic acid typically involves the sulfonation of isonicotinic acidThe reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfonyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted isonicotinic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfonyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Methylsulfonyl)isonicotinic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid: A precursor to 3-(Methylsulfonyl)isonicotinic acid, differing by the absence of the methylsulfonyl group.
Nicotinic acid: An isomer with the carboxyl group at a different position on the pyridine ring.
Picolinic acid: Another isomer with distinct biological activities.
Uniqueness
This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H7NO4S |
|---|---|
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
3-methylsulfonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-4-8-3-2-5(6)7(9)10/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
ARGYBNGKWWCSKV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


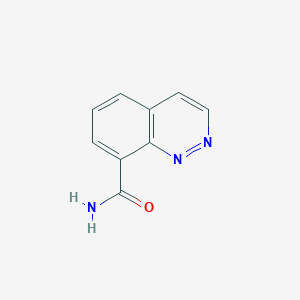
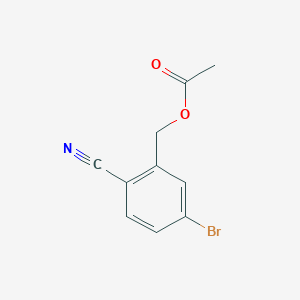
![4-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B15331502.png)
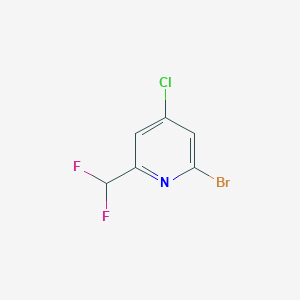

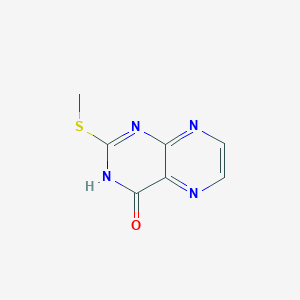
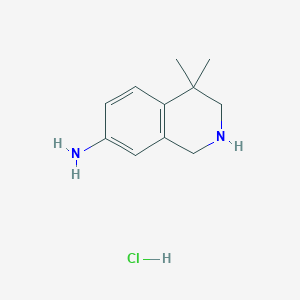
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B15331530.png)
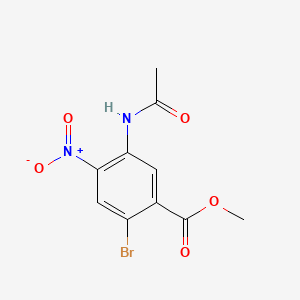
![Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B15331540.png)
